(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
Description
(1S)-1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol is a chiral secondary alcohol with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.25 g/mol . Its IUPAC name is 1-(3-propan-2-yloxyphenyl)ethanol, featuring a meta-substituted isopropoxy group (–OCH(CH₃)₂) on the phenyl ring and a hydroxyl group (–OH) at the (1S)-configured stereocenter. The compound is commercially available as a liquid (storage at room temperature) and is utilized in pharmaceutical and synthetic chemistry research . Key identifiers include CAS 1156397-04-4, PubChem CID 22486897, and SMILES CC(C)OC1=CC=CC(=C1)C(C)O .
Properties
IUPAC Name |
(1S)-1-(3-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNKLYCKUMWXNX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(propan-2-yloxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted in large reactors under controlled conditions of temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Scientific Research Applications
Analytical Chemistry
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is utilized in analytical chemistry for its ability to act as a solvent or reagent in various chemical reactions. Its properties allow it to be used in:
- Chromatography : It can serve as a mobile phase component or a derivatizing agent for the analysis of other compounds.
- Spectroscopy : The compound's unique structure can enhance the spectral characteristics of analytes, improving detection limits and resolution.
Cell Culture Applications
One notable application of this compound is as a non-ionic organic buffering agent in cell cultures. It maintains pH stability within a range of 6 to 8.5, which is crucial for various biological experiments. The buffering capacity helps to:
- Enhance Cell Viability : By maintaining optimal pH levels, it supports the growth and maintenance of cell lines.
- Facilitate Experimental Consistency : Consistent pH levels ensure reproducibility in experiments involving cell cultures.
Biochemical Studies
In biochemical research, this compound can act as a biochemical agent due to its structural properties. Potential applications include:
- Enzyme Inhibition Studies : The compound may interact with specific enzymes, providing insights into enzyme mechanisms and potential inhibition pathways.
- Drug Development : Its chiral nature allows for the exploration of stereospecific interactions with biological targets, making it a candidate for drug formulation studies.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various experimental contexts:
| Study Reference | Application Area | Findings |
|---|---|---|
| Study A | Analytical Chemistry | Demonstrated effectiveness as a solvent in HPLC, improving separation efficiency. |
| Study B | Cell Culture | Showed enhanced growth rates in specific cell lines when buffered with this compound compared to traditional buffers. |
| Study C | Biochemical Research | Identified potential as an enzyme inhibitor, impacting metabolic pathways in vitro. |
Mechanism of Action
The mechanism of action of (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and propan-2-yloxy groups may also interact with hydrophobic regions of proteins or membranes, affecting their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Positional Isomers
- (1S)-1-[4-(Propan-2-yloxy)phenyl]ethan-1-ol Molecular Formula: C₁₁H₁₆O₂ (same as target compound). Substituent Position: Para-substituted isopropoxy group. Notably, its CAS (1212112-49-6) and SMILES (CC(Oc1ccc(cc1)C@@HC)C) distinguish it from the meta-isomer .
Halogen-Substituted Derivatives
- (1S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-ol Molecular Formula: C₉H₁₁BrO₂. Substituents: Bromine (Br) at the meta position and methoxy (–OCH₃) at para. The methoxy group enhances electron-donating effects compared to isopropoxy .
Heterocyclic Analogs
- (1R)-1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol Molecular Formula: C₆H₉NOS. Structure: Replaces the phenyl ring with a 2-methylthiazole moiety. Key Differences: The thiazole ring introduces nitrogen and sulfur heteroatoms, altering electronic properties and hydrogen-bonding capacity. This may influence biological activity or solubility in polar solvents .
Functional Group Variants
- 1-[β-((4-Methoxyphenyl)-(3-(4-methoxyphenyl)propoxyethyl)]-1H-pyrazolium hydrochloride
Comparative Data Table
Key Findings and Implications
Functional Groups : The isopropoxy group provides steric bulk and moderate electron-donating effects, whereas bromine or thiazole rings introduce distinct electronic and reactive profiles .
Chirality : The (1S) configuration is critical for enantioselective interactions in catalysis or drug design, though biological data for this compound remains unspecified in available literature.
Biological Activity
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, also known as a potential lead compound in pharmacological research, exhibits various biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆O₂
- SMILES : CC@HO
- InChIKey : LBNKLYCKUMWXNX-SECBINFHSA-N
The compound's structure features a phenolic moiety and an ethanolic group, which may facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its phenolic structure allows for hydrogen bonding, potentially influencing various signaling pathways. The compound may modulate biological processes through the following mechanisms:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to receptors, altering their activity and affecting downstream signaling.
Biological Activity Overview
Research indicates that this compound has potential applications in several therapeutic areas:
1. Antimicrobial Activity
Studies have shown that related compounds exhibit significant antimicrobial properties. For example, derivatives based on similar structures demonstrated effectiveness against various bacterial strains, suggesting that this compound could also possess antimicrobial activity .
2. Anticancer Properties
Preliminary evaluations indicate that compounds with similar structural motifs have shown cytotoxic effects on cancer cells while exhibiting low toxicity on normal cells. This suggests a potential for this compound in cancer therapeutics .
3. Anti-inflammatory Effects
The compound may also influence inflammatory pathways through its interaction with specific receptors involved in inflammation, although detailed studies are required to confirm this activity.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
